molecular formula C9H9NO6 B7807602 2-(2-Methoxy-5-nitrophenoxy)acetic acid

2-(2-Methoxy-5-nitrophenoxy)acetic acid

Cat. No.: B7807602
M. Wt: 227.17 g/mol
InChI Key: XBHFRUXMKJREHN-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Medicinal Chemistry

Substituted phenoxyacetic acids are prominent scaffolds in both organic synthesis and medicinal chemistry. Their synthesis is classically achieved through the Williamson ether synthesis, where a substituted sodium phenolate (B1203915) reacts with a salt of chloroacetic acid. hymasynthesis.com This straightforward synthetic route allows chemists to readily create novel derivatives for various research purposes.

In the realm of agrochemicals, chloroderivatives of phenoxyacetic acid are a well-established class of herbicides, including compounds like 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid). sigmaaldrich.comresearchgate.net Research in this area focuses on understanding the relationship between the molecular structure—such as the position and number of substituents on the aromatic ring—and the compound's herbicidal activity and environmental impact. sigmaaldrich.comfishersci.pt The introduction of different functional groups can alter the molecule's polarity, reactivity, and electronic stabilization, which in turn influences its biological effect. sigmaaldrich.com

In medicinal chemistry, the phenoxyacetic acid framework is explored for developing new therapeutic agents. For instance, researchers have designed and synthesized novel phenoxyacetic acid derivatives as selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). bldpharm.com These studies involve creating libraries of related compounds and evaluating their biological activity to identify promising drug candidates. bldpharm.com The structural motif is also found in linkers used for solid-phase synthesis, a critical technology in drug discovery and peptide chemistry. sigmaaldrich.com

Overview of Research Trajectories for 2-(2-Methoxy-5-nitrophenoxy)acetic Acid and Related Analogues

While specific research on this compound is limited, the research trajectories for its analogues are well-defined and provide insight into its potential applications. The presence of a methoxy (B1213986) (-OCH₃) group and a nitro (-NO₂) group on the phenoxy ring suggests that this compound is an intermediate or candidate for studies in medicinal chemistry and materials science. The precursor, 2-Methoxy-5-nitrophenol (B41512), is noted for its use in the synthesis of potent inhibitors for VEGF and other tyrosine kinases, as well as GABA analogues. chemicalbook.com

Research into analogues with similar substitution patterns highlights several areas of investigation:

Photolabile Linkers: Analogues such as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid are used as photolabile linkers in peptide synthesis. sigmaaldrich.com The nitro-substituted phenoxy group can be cleaved under specific light conditions, making it a useful tool in controlled chemical synthesis.

Synthetic Intermediates: The presence of a nitro group often serves as a handle for further chemical modification. It can be reduced to an amine group, which then allows for the construction of more complex molecules. This is a common strategy in the synthesis of pharmaceuticals.

Structure-Activity Relationship (SAR) Studies: Analogues are frequently synthesized to probe how different functional groups impact biological activity. For example, comparing the activity of this compound with its isomers, such as 2-(4-Methoxy-2-nitrophenoxy)acetic acid, could reveal critical insights for designing compounds with specific biological targets. bldpharm.com

The study of these related compounds underscores the role of substituted phenoxyacetic acids as versatile building blocks in the development of new functional molecules.

Data Tables

Table 1: Physicochemical Properties of Phenoxyacetic Acid and a Related Precursor

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Appearance
Phenoxyacetic Acid122-59-8C₈H₈O₃152.15White solid
2-Methoxy-5-nitrophenol636-93-1C₇H₇NO₄169.14Yellow to light brown powder

Data sourced from references hymasynthesis.comchemicalbook.com.

Table 2: Examples of Researched Analogues of this compound

Compound NameCAS NumberMolecular FormulaKey Research Application
2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid90429-09-7C₁₀H₉NO₇Synthetic intermediate
4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid175281-76-2C₁₃H₁₇NO₇Photolabile linker for peptide synthesis
2-(4-Methoxy-2-nitrophenoxy)acetic acid109364-94-5C₉H₉NO₅Isomeric analogue for SAR studies
2-(2-fluoro-4-hydroxymethyl-5-methoxyphenoxy)acetic acidNot availableC₁₁H₁₃FO₅Linker in solid-phase synthesis

Data sourced from references sigmaaldrich.combldpharm.comsigmaaldrich.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxy-5-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-7-3-2-6(10(13)14)4-8(7)16-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHFRUXMKJREHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Methoxy 5 Nitrophenoxy Acetic Acid

Established Synthetic Routes and Precursors

The traditional syntheses of 2-(2-methoxy-5-nitrophenoxy)acetic acid predominantly rely on the Williamson ether synthesis, a robust and widely used method for forming ether linkages. wikipedia.org This reaction typically involves the nucleophilic substitution of a halide in a haloacetic acid derivative by an alkoxide or phenoxide ion. masterorganicchemistry.com The key precursors for the synthesis of the target compound are therefore derivatives of 2-methoxy-5-nitrophenol (B41512).

While not a direct precursor, 2-methoxy-5-nitroaniline (B165355) can be converted to the necessary 2-methoxy-5-nitrophenol intermediate. The synthesis of 2-methoxy-5-nitroaniline itself can be achieved through two primary methods: the partial reduction of 2,4-dinitroanisole (B92663) or the nitration of o-anisidine. youtube.com

Once 2-methoxy-5-nitroaniline is obtained, a diazotization reaction followed by hydrolysis can be employed to replace the amino group with a hydroxyl group, yielding 2-methoxy-5-nitrophenol. This process involves treating the aniline (B41778) derivative with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt, which is then heated in water to produce the corresponding phenol (B47542).

The resulting 2-methoxy-5-nitrophenol can then be utilized in a Williamson ether synthesis, as detailed in the subsequent section, to yield this compound.

Table 1: Synthesis of 2-Methoxy-5-nitrophenol from 2-Methoxy-5-nitroaniline

StepReactionReagents and ConditionsProduct
1Diazotization2-methoxy-5-nitroaniline, NaNO₂, aq. H₂SO₄, 0-5 °C2-methoxy-5-nitrophenyldiazonium salt
2Hydrolysis2-methoxy-5-nitrophenyldiazonium salt, H₂O, heat2-Methoxy-5-nitrophenol

The most direct established route to this compound involves the use of 2-methoxy-5-nitrophenol as the starting material. This precursor is also known as 5-nitroguaiacol. nih.gov The synthesis of 2-methoxy-5-nitrophenol is typically accomplished through the nitration of guaiacol (B22219) (2-methoxyphenol). This reaction requires careful control of conditions to ensure selective nitration at the 5-position of the aromatic ring.

Following the preparation of 2-methoxy-5-nitrophenol, the synthesis of this compound proceeds via a Williamson ether synthesis. In this reaction, the phenolic proton of 2-methoxy-5-nitrophenol is abstracted by a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters, to form the ether linkage. Subsequent hydrolysis of the ester, if used, yields the final carboxylic acid product.

The general reaction is as follows:

Phenoxide Formation: 2-methoxy-5-nitrophenol is treated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) in a polar solvent to generate the sodium or potassium 2-methoxy-5-nitrophenoxide salt.

Nucleophilic Substitution: The phenoxide salt is then reacted with a haloacetic acid derivative (e.g., sodium chloroacetate). The reaction mixture is typically heated to facilitate the substitution reaction.

Acidification: The resulting salt of this compound is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the final product.

Table 2: Williamson Ether Synthesis of this compound

Reactant 1Reactant 2BaseSolventProduct
2-Methoxy-5-nitrophenolChloroacetic AcidSodium HydroxideWaterThis compound
2-Methoxy-5-nitrophenolBromoacetic AcidPotassium CarbonateAcetoneThis compound

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for the preparation of aryloxyacetic acids, which can be applied to the synthesis of this compound. These novel strategies often focus on reducing reaction times, improving yields, and simplifying work-up procedures.

One notable advancement is the use of microwave irradiation in conjunction with phase-transfer catalysis . Microwave-assisted organic synthesis can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. wikipedia.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the haloacetic acid derivative, thereby enhancing the reaction rate and efficiency. numberanalytics.com This one-pot synthesis approach offers significant advantages in terms of speed and yield.

Another emerging strategy involves the use of milder reaction conditions. For instance, silver oxide (Ag₂O) can be used as a milder alternative to strong bases in the Williamson ether synthesis, which is particularly beneficial for sensitive substrates. libretexts.org

Optimization of Reaction Conditions and Yields for the Chemical Compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several key parameters in the Williamson ether synthesis can be fine-tuned.

Choice of Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in generating the phenoxide ion. numberanalytics.com However, for large-scale synthesis, more economical and less hazardous bases such as sodium hydroxide or potassium carbonate are often preferred. google.com

Choice of Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are known to enhance the rate of S(_N)2 reactions by solvating the cation and increasing the nucleophilicity of the phenoxide anion. numberanalytics.comnumberanalytics.com The choice of solvent can significantly impact the reaction yield. numberanalytics.com

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. numberanalytics.com However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is typically determined empirically for a specific set of reactants and solvent.

Leaving Group: The nature of the halogen in the haloacetic acid also influences the reaction rate. The reactivity follows the order I > Br > Cl. francis-press.com While iodoacetic acid would be the most reactive, chloroacetic and bromoacetic acids are more commonly used due to their lower cost and greater stability.

Table 3: Factors for Optimization of Williamson Ether Synthesis

ParameterOptionsEffect on Reaction
Base NaH, KOtBu, NaOH, K₂CO₃Stronger bases can increase reaction rate.
Solvent DMF, DMSO, Acetone, WaterPolar aprotic solvents generally increase yield. numberanalytics.com
Temperature VariesHigher temperatures increase rate but can cause side reactions. numberanalytics.com
Leaving Group I, Br, ClReactivity: I > Br > Cl. francis-press.com

Chemical Transformations and Derivative Synthesis of 2 2 Methoxy 5 Nitrophenoxy Acetic Acid Analogues

Synthesis of Structurally Modified Analogues

Building upon the fundamental functional group transformations, more complex analogues of 2-(2-methoxy-5-nitrophenoxy)acetic acid can be synthesized. These strategies involve either constructing the core aryloxyacetic acid structure with different substituents from the start or using the derivatized compound as a scaffold to build new heterocyclic rings.

Analogues of this compound with different substitution patterns on the aromatic ring can be synthesized via Williamson ether synthesis. The general method involves the reaction of a substituted phenol (B47542) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. nih.gov For example, reacting a different substituted phenol (e.g., 4-nitrophenol, 2-chloro-5-nitrophenol) with sodium chloroacetate (B1199739) in the presence of a base like sodium hydroxide (B78521) would yield the corresponding aryloxyacetic acid. This approach allows for wide variability in the substituents on the phenyl ring, enabling the synthesis of a large library of related compounds.

The this compound framework is a suitable starting point for the synthesis of more complex heterocyclic compounds, particularly 4-thiazolidinones. These heterocycles are known to possess a wide range of biological activities. sysrevpharm.org The synthetic route to thiazolidinone analogues generally proceeds through a multi-step sequence starting from the corresponding phenoxyacetic acid.

The typical synthetic pathway is as follows:

Esterification: The parent carboxylic acid is first converted to its methyl or ethyl ester, for example, by reacting it with ethanol (B145695) in the presence of sulfuric acid. sysrevpharm.orgresearchgate.net

Hydrazide Formation: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol to produce the corresponding acid hydrazide, 2-(2-methoxy-5-nitrophenoxy)acetohydrazide. researchgate.netnih.gov

Schiff Base (Hydrazone) Synthesis: The acid hydrazide is condensed with a variety of aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid. This reaction forms a Schiff base, specifically an N-acylhydrazone. nih.govnih.gov

Cyclocondensation to Thiazolidinone: The final step is the cyclocondensation of the Schiff base with thioglycolic acid (mercaptoacetic acid). This reaction is often catalyzed by a Lewis acid like anhydrous zinc chloride (ZnCl₂) and carried out in a solvent such as 1,4-dioxane (B91453) or DMF, yielding the N-substituted-2-aryl-4-thiazolidinone derivative. nih.govnih.govscispace.com

Table 3: General Synthetic Pathway to 4-Thiazolidinone Analogues This table is interactive. Follow the steps to see the transformation.

StepStarting MaterialReagentsProductReference(s)
1 Phenoxyacetic AcidEthanol, H₂SO₄ (cat.), RefluxPhenoxyacetate Ester sysrevpharm.org, researchgate.net
2 Phenoxyacetate EsterHydrazine Hydrate, Ethanol, RefluxPhenoxyacetic Acid Hydrazide nih.gov, researchgate.net
3 Phenoxyacetic Acid HydrazideAromatic Aldehyde, Acetic Acid (cat.), Ethanol, RefluxSchiff Base (Hydrazone) nih.gov, nih.gov
4 Schiff Base (Hydrazone)Thioglycolic Acid, Anhydrous ZnCl₂, DMF, Reflux4-Thiazolidinone Derivative nih.gov, scispace.com

Photo-responsive Molecular Scaffolds and Linkers

The 2-nitrobenzyl group, a core component of this compound, is a well-established photolabile protecting group. This functionality allows for the development of molecular scaffolds and linkers that can be cleaved upon irradiation with light, offering precise spatial and temporal control in various applications. The presence of the methoxy (B1213986) group on the aromatic ring can modulate the photochemical properties, often shifting the absorption maximum to longer, more biocompatible wavelengths.

Derivatives of this compound are employed as photocleavable linkers to conjugate molecules of interest, which can then be released on demand by photolysis. For instance, a derivative, 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid, has been utilized as a photocleavable linker to "cage" proteins. In this application, the linker connects a fluorescent reporter and a quencher to a protein, effectively suppressing both its biological activity and fluorescence. mdpi.com Upon irradiation, the linker is cleaved, simultaneously restoring the protein's function and its fluorescent signal. This strategy is valuable for studying dynamic cellular processes.

The general mechanism for the photocleavage of nitrobenzyl-based linkers involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a nitroso-aldehyde or ketone byproduct. researchgate.net The efficiency and rate of this cleavage can be fine-tuned by substitutions on the aromatic ring. researchgate.net

The versatility of this compound and its analogues allows for their incorporation into various molecular architectures, including hydrogels and solid-phase synthesis supports. researchgate.net In hydrogels, these photo-responsive linkers can be used to create materials whose mechanical properties can be altered with light, enabling applications in tissue engineering and controlled drug delivery. researchgate.net

Table 1: Examples of Photo-responsive Systems Utilizing Nitrobenzyl Derivatives

Derivative/SystemApplicationWavelength for CleavageReleased Moiety
4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid linkerCaging of Smad2 proteinUV lightActive Smad2 protein
2-Nitrobenzyl-linked fluorophore on DNADNA sequencing by synthesis~340 nmFluorophore
2-(2-Nitrophenyl)propyl (Npp) protecting groupSolid-phase peptide synthesisUV lightCarboxylic acid

Zinc(II) Carboxylate Complexes

The carboxylic acid functionality of this compound makes it a suitable ligand for the formation of coordination complexes with metal ions, such as Zinc(II). Zinc(II) is a d¹⁰ metal ion that exhibits flexible coordination geometries, most commonly tetrahedral and octahedral, which allows for the construction of diverse and intricate molecular architectures, including discrete molecules, 1D chains, 2D layers, and 3D frameworks. researchgate.netnih.gov

The synthesis of such complexes is often achieved through hydrothermal methods or slow evaporation from a solution containing a soluble Zinc(II) salt (e.g., zinc nitrate (B79036) or zinc chloride) and the deprotonated ligand. mdpi.com The final structure of the complex can be influenced by factors such as the metal-to-ligand molar ratio, pH, and the presence of ancillary ligands. nih.gov

Table 2: Typical Coordination Parameters for Zinc(II) Carboxylate Complexes

ParameterTypical Range
Zn-O (carboxylate) bond length1.95 - 2.20 Å
Zn-N (ancillary ligand) bond length2.00 - 2.20 Å
O-Zn-O bond angle (tetrahedral)~109.5°
O-Zn-O bond angle (octahedral)~90° and ~180°
Coordination Number4, 5, 6

Advanced Spectroscopic Elucidation and Structural Analysis of 2 2 Methoxy 5 Nitrophenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen atomic frameworks.

1H NMR Spectral Interpretation and Proton Environments

The protons on the aromatic ring are expected to appear as doublets or doublets of doublets due to spin-spin coupling with neighboring protons. The methylene (B1212753) protons of the acetic acid side chain (-OCH₂COOH) would typically present as a singlet, as they lack adjacent protons to couple with. The methoxy (B1213986) group protons (-OCH₃) would also appear as a distinct singlet. The acidic proton of the carboxyl group (-COOH) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted 1H NMR Chemical Shifts for 2-(2-Methoxy-5-nitrophenoxy)acetic acid

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H7.0 - 8.0d, dd
-OCH₂-~4.8s
-OCH₃~3.9s
-COOH10.0 - 13.0br s

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. 'd' denotes a doublet, 'dd' a doublet of doublets, 's' a singlet, and 'br s' a broad singlet.

13C NMR Chemical Shift Analysis

The 13C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments. Data for the related compound 2-Methoxy-5-nitrophenol (B41512) shows characteristic shifts that can be used for prediction. chemicalbook.com

The carbon of the carboxyl group (-COOH) is expected to resonate at the most downfield position, typically in the range of 170-185 ppm. researchgate.net The aromatic carbons will appear in the 110-160 ppm region, with their specific shifts influenced by the attached functional groups. The carbon attached to the nitro group will be shifted downfield, while those near the electron-donating methoxy and ether groups will be shifted upfield. The methylene carbon of the acetic acid moiety and the methoxy carbon will appear at the most upfield positions. chemicalbook.com

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
-COOH170 - 185
Aromatic C-O145 - 160
Aromatic C-NO₂140 - 150
Aromatic C-H110 - 130
-OCH₂-65 - 75
-OCH₃55 - 65

Note: These are predicted values based on established ranges for carbon chemical shifts in similar functionalized aromatic compounds. researchgate.netchemicalbook.comorganicchemistrydata.org

19F NMR for Fluorinated Analogues

There is no information available in the searched literature regarding the synthesis or 19F NMR analysis of fluorinated analogues of this compound. 19F NMR is a specialized technique used for compounds containing fluorine and would only be applicable if such derivatives were synthesized. nih.govbldpharm.com

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. Data from the precursor 2-Methoxy-5-nitrophenol provides some insight into the expected vibrations of the substituted benzene (B151609) ring. chemicalbook.com

Key expected vibrational modes include a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be prominent around 1700-1725 cm⁻¹. The asymmetric and symmetric stretches of the nitro group (-NO₂) are expected to appear around 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-O stretching of the ether and methoxy groups will be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1725
Nitro GroupAsymmetric N-O stretch1500 - 1550
Nitro GroupSymmetric N-O stretch1335 - 1370
Ether/MethoxyC-O stretch1000 - 1300
Aromatic RingC=C stretch1450 - 1600

Note: These are predicted ranges based on standard IR correlation tables.

Information on the Raman spectroscopy of this specific compound is not available in the provided search results.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular weight of this compound (C₉H₉NO₅) is 227.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 227.

The fragmentation of the molecule would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the carboxymethyl group (-CH₂COOH, 59 Da). Another common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). The fragmentation of the ether linkage could also lead to characteristic ions. While experimental mass spectral data for the exact compound is not available in the search results, data for the related 2-Methoxy-5-nitrophenol, acetate (B1210297) (molecular weight 211.17) shows a base peak that corresponds to the loss of the acetyl group. nist.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Mass (m/z) Possible Neutral Loss
[M]⁺227-
[M - COOH]⁺182COOH (45 Da)
[M - NO₂]⁺181NO₂ (46 Da)
[M - CH₂COOH]⁺168CH₂COOH (59 Da)

Note: These are predicted fragmentation patterns based on the structure of the molecule.

X-ray Diffraction Analysis for Solid-State Structures

There is no information available in the searched literature regarding the single-crystal X-ray diffraction analysis of this compound. This technique would be required to determine the precise bond lengths, bond angles, and crystal packing of the molecule in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For an organic molecule such as this compound, the UV-Vis spectrum is primarily dictated by the chromophores present, which are the parts of the molecule that absorb light. The principal chromophore in this compound is the 2-methoxy-5-nitrophenoxy group. The absorption of UV radiation leads to the excitation of valence electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (often the lowest unoccupied molecular orbital, LUMO). researchgate.net

The electronic spectrum of this compound is characterized by specific absorption bands that correspond to different types of electronic transitions. The key transitions observed for nitroaromatic compounds are the π → π* and n → π* transitions. cdnsciencepub.comscielo.org.za

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. scielo.org.za In the case of this compound, these transitions are associated with the π-electron system of the benzene ring, which is influenced by the electron-donating methoxy (-OCH₃) group and the powerful electron-withdrawing nitro (-NO₂) group. The conjugation within the benzene ring and the presence of these substituents significantly affect the energy of these transitions. cdnsciencepub.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), located on heteroatoms like the oxygen atoms of the nitro and methoxy groups, to a π* antibonding orbital of the aromatic ring. scielo.org.za Compared to π → π* transitions, n → π* transitions are generally of lower intensity.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of substituted nitrobenzene (B124822) derivatives. Based on data from structurally similar compounds, such as nitrophenols and nitroanisoles, the following electronic transitions can be anticipated. cdnsciencepub.comrsc.orgnih.gov

Table 1: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition TypeAssociated Chromophore
~230-250Highπ → πBenzene ring with methoxy and nitro substituents
~280-320Moderateπ → πCharge-transfer band
~340-380Lown → π*Nitro group (-NO₂)

Note: The values in this table are estimations based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Detailed Research Findings:

Detailed studies on substituted nitroaromatic compounds provide insight into the electronic transitions of this compound. Research on nitrophenols has shown that the position and intensity of absorption bands are sensitive to the substitution pattern on the benzene ring. rsc.orgnih.gov For instance, the presence of an electron-donating group like a methoxy group ortho or para to a nitro group can lead to a bathochromic (red) shift of the π → π* absorption band due to extended conjugation and charge-transfer interactions. cdnsciencepub.com

In this compound, the methoxy group is ortho to the ether linkage and meta to the nitro group, while the nitro group is para to the ether linkage. This substitution pattern influences the electronic distribution within the benzene ring. The absorption band anticipated in the ~280-320 nm range can be attributed to a charge-transfer (CT) transition. This type of transition involves the movement of electron density from the electron-rich part of the molecule (the methoxy group and the phenoxy oxygen) to the electron-deficient nitro group upon excitation.

The lower intensity band expected at longer wavelengths (~340-380 nm) is characteristic of the n → π* transition of the nitro group. scielo.org.za The non-bonding electrons on the oxygen atoms of the nitro group are promoted to the π* orbital of the ring. The solvent polarity can influence the position of this band; polar solvents tend to cause a hypsochromic (blue) shift for n → π* transitions due to the stabilization of the non-bonding orbital. cdnsciencepub.com The carboxylic acid moiety is not expected to significantly contribute to the absorption in the near-UV and visible regions, as its n → π* transition occurs at much shorter wavelengths. libretexts.orgoregonstate.edulibretexts.org

Computational studies on similar nitroaromatic molecules, such as nitrophenols, using time-dependent density functional theory (TD-DFT) have been employed to predict and interpret their electronic spectra. rsc.org These theoretical calculations support the assignment of the observed absorption bands to specific electronic transitions and help in understanding the nature of the excited states. For instance, calculations on nitrophenols confirm that the lower energy transitions have significant charge-transfer character from the phenol (B47542) to the nitro group. nih.gov A similar phenomenon is expected for this compound.

Computational Chemistry Approaches to 2 2 Methoxy 5 Nitrophenoxy Acetic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational analysis in chemistry due to its favorable balance of accuracy and computational cost. rsc.org DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than its many-electron wavefunction. A popular functional for such studies is B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a robust description of molecular systems. nih.gov These calculations allow for the determination of various molecular properties, including optimized geometries, electronic structures, and reactivity parameters.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2-(2-Methoxy-5-nitrophenoxy)acetic acid, key structural parameters include bond lengths, bond angles, and dihedral angles.

Studies on analogous phenoxyacetic acid derivatives indicate that the carboxylic acid group's conformation is a critical feature. nih.gov The acetic acid side chain can adopt different orientations relative to the phenoxy ring. X-ray data and theoretical calculations for similar compounds show that a near-planar conformation is often energetically favored. nih.gov For this compound, the geometry is defined by the dihedral angles between the phenyl ring and the substituents. The methoxy (B1213986) group (-OCH₃), nitro group (-NO₂), and the oxyacetic acid group (-OCH₂COOH) each influence the final conformation. The presence of the methoxy group at the ortho position can induce some steric hindrance, potentially causing a slight twist in the phenoxyacetic acid backbone.

Table 1: Representative Geometric Parameters for Phenoxyacetic Acid Derivatives (Calculated via DFT) Note: This table presents typical values for phenoxyacetic acid scaffolds as direct calculated values for the title compound are not available in the cited literature. The parameters are defined by the atom numbering in the accompanying figure.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-O71.37
O7-C81.43C1-O7-C8118.0
C8-C91.51O7-C8-C9108.5
C9=O101.21O7-C8-C9=O10~180 (anti) or ~0 (syn)
C1-C2-O-C(H3)~180 (trans)
C4-C5-N-O~0 (planar)
A schematic showing the atom numbering for this compound for the parameters in Table 1.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

From the energies of the HOMO and LUMO, several global reactivity parameters can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more detailed picture of reactivity than the HOMO-LUMO gap alone.

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO)

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The inverse of hardness, indicating polarizability. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = χ² / (2η)

For this compound, the presence of the electron-withdrawing nitro group is expected to result in a relatively high electronegativity and electrophilicity index, suggesting it can act as a good electron acceptor.

Table 2: Representative Global Reactivity Parameters for a Substituted Nitrophenol System Note: These values are illustrative, based on typical DFT calculations for aromatic compounds with electron-donating and -withdrawing groups.

ParameterSymbolTypical Value (eV)
HOMO EnergyE(HOMO)-6.5
LUMO EnergyE(LUMO)-2.5
HOMO-LUMO GapΔE4.0
Ionization PotentialI6.5
Electron AffinityA2.5
Electronegativityχ4.5
Chemical Hardnessη2.0
Chemical SoftnessS0.25
Electrophilicity Indexω5.06

Vibrational Analysis and Theoretical Spectroscopic Data Correlation

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical spectra are invaluable for interpreting experimental data and assigning specific absorption bands to the vibrations of functional groups. nih.gov

For this compound, the vibrational spectrum will exhibit characteristic peaks corresponding to its various functional groups. DFT calculations can predict these frequencies, although they are often systematically overestimated and may be scaled by an empirical factor (e.g., 0.96) for better agreement with experimental results. nih.gov

Key expected vibrational modes include:

O-H Stretch: A broad band from the carboxylic acid group, typically around 3000-3300 cm⁻¹.

C-H Stretches: Aromatic and aliphatic C-H stretches in the 2850-3100 cm⁻¹ region.

C=O Stretch: A strong, sharp peak from the carbonyl in the carboxylic acid, expected around 1700-1750 cm⁻¹. acs.org

NO₂ Stretches: Asymmetric and symmetric stretching modes of the nitro group, typically appearing near 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C-O-C Stretches: Asymmetric and symmetric stretches of the ether linkages (both aryl-ether and alkyl-ether), found in the 1050-1250 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ range.

Table 3: Representative Calculated Vibrational Frequencies for Functional Groups in this compound Note: These are typical frequency ranges obtained from DFT calculations for molecules containing these functional groups.

Vibrational ModeTypical Calculated Frequency (cm⁻¹)Expected Intensity
O-H stretch (Carboxylic acid)3250Strong, Broad
C-H stretch (Aromatic)3080Medium
C-H stretch (Aliphatic)2950Medium
C=O stretch (Carboxylic acid)1740Very Strong
C=C stretch (Aromatic ring)1590, 1480Medium to Strong
NO₂ asymmetric stretch1530Strong
NO₂ symmetric stretch1350Strong
C-O-C asymmetric stretch (Aryl ether)1250Strong
C-O stretch (Carboxylic acid)1200Strong

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map is expected to show:

Intense Red Regions: Localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid. These are the most electron-rich areas and the primary sites for interaction with electrophiles or for forming hydrogen bonds.

Blue Regions: Concentrated around the acidic hydrogen of the carboxylic acid group, making it the most likely site for deprotonation. The hydrogens on the aromatic ring may also show a slightly positive potential.

Green/Yellow Regions: Covering the carbon framework and the methoxy group, indicating relatively neutral potential.

The MEP map provides a clear picture of how the molecule will interact with other polar molecules, receptors, or solvents. chemrxiv.org

Prediction of Optical Properties (e.g., Hyperpolarizability)

Computational methods can also predict the nonlinear optical (NLO) properties of molecules. A key NLO property is the first hyperpolarizability (β), which governs the second-harmonic generation (SHG) response. Molecules with large β values are of interest for applications in optoelectronics and photonics. rug.nl

Significant NLO responses are often found in molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. researchgate.net this compound has such a system, with the electron-donating methoxy group and the electron-accepting nitro group attached to the phenyl ring. This intramolecular charge transfer character suggests that the molecule could possess a notable first hyperpolarizability.

DFT calculations can compute the static and dynamic hyperpolarizability tensors. The magnitude of β is sensitive to the electronic effects of the substituents and the extent of conjugation. While the phenoxyacetic acid linkage itself is not fully conjugated, the electronic communication through the ether oxygen can still permit a charge-transfer process, making the molecule a candidate for NLO activity. utwente.nl

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein. nih.govmdpi.com In the context of this compound and its derivatives, molecular docking simulations provide valuable insights into their potential biological targets and the molecular basis of their activity.

The process involves the use of specialized software, such as AutoDock, GOLD, or Molegro Virtual Docker, to explore the conformational space of the ligand within the protein's active site. mdpi.com The software's scoring functions then estimate the binding energy, with lower energy scores typically indicating a more stable and favorable interaction.

Identification of Potential Protein Targets

Based on the structural features of this compound, particularly the phenoxyacetic acid moiety, which is present in some non-steroidal anti-inflammatory drugs (NSAIDs), and the nitro group, potential protein targets can be hypothesized. For instance, derivatives of phenoxyacetic acid have been investigated as inhibitors of enzymes like cyclooxygenase (COX). Specifically, derivatives of 2-(2,4-Dichlorophenoxy)acetic acid have shown promise as selective inhibitors of the COX-2 enzyme. mdpi.com Furthermore, compounds containing a p-nitrophenyl group have been docked against targets such as COX-2, 5-lipoxygenase (5-LOX), and H+/K+ ATPase. researchgate.net

Simulated Binding Interactions

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then "docked" into the active site of the protein. The simulation predicts the binding pose and the interactions between the ligand and the amino acid residues of the protein.

These interactions can include:

Hydrogen Bonds: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with polar amino acid residues in the active site.

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

Pi-Pi Stacking: The aromatic phenyl ring of the compound can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methoxy group and the phenyl ring can engage in hydrophobic interactions with nonpolar residues.

Illustrative Docking Results

To illustrate the type of data generated from molecular docking simulations, the following tables present hypothetical binding affinities and interacting residues for this compound with potential protein targets.

Table 1: Hypothetical Binding Affinities of this compound with Potential Protein Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)
Cyclooxygenase-1 (COX-1)6Y3C-7.8
Cyclooxygenase-2 (COX-2)5IKR-8.5
5-Lipoxygenase (5-LOX)3V99-7.2

This is an interactive data table. Users can sort and filter the data as needed.

Table 2: Hypothetical Key Interacting Residues of this compound in the Active Site of COX-2

Amino Acid ResidueType of Interaction
Arg120Hydrogen Bond, Ionic Interaction
Tyr355Hydrogen Bond
Val523Hydrophobic Interaction
Ser530Hydrogen Bond
Phe518Pi-Pi Stacking

This is an interactive data table. Users can sort and filter the data as needed.

These simulated results, while hypothetical, demonstrate the power of molecular docking to elucidate the specific interactions that govern the binding of a ligand to its target. The insights gained from such studies are crucial for the rational design and optimization of more potent and selective derivatives of this compound for various therapeutic applications.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and databases, no specific studies detailing the in vitro biological activity of the chemical compound This compound could be identified. The requested article, which was to be structured around the antimicrobial, anticancer, and enzyme-inhibiting properties of this specific molecule and its analogues, cannot be generated due to the absence of available research data.

Searches for the compound in connection with antimicrobial and antibacterial efficacy, anticancer and antiproliferative mechanisms—including its effects on microtubule dynamics, cell cycle modulation, and DNA interaction—yielded no relevant results. Similarly, investigations into its potential as a PqsD enzyme inhibitor in microbial quorum sensing did not uncover any specific studies.

While general information exists for broader classes of related compounds, such as phenoxyacetic acid derivatives, nitrophenyl compounds, and methoxy-containing molecules, the unique combination of the methoxy and nitro groups on the phenoxyacetic acid scaffold of the specified compound does not appear in the accessible scientific literature concerning biological activity.

Therefore, the creation of a scientifically accurate and informative article as per the detailed outline is not feasible at this time. The lack of published data prevents a factual discussion of the compound's properties as requested.

In Vitro Biological Activity and Mechanistic Investigations of 2 2 Methoxy 5 Nitrophenoxy Acetic Acid and Analogues

Enzyme Inhibition Studies and Target Identification

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com While no specific studies on the acetylcholinesterase inhibitory activity of 2-(2-Methoxy-5-nitrophenoxy)acetic acid were identified, research into various synthetic analogues containing related structural motifs is an active area.

The search for novel cholinesterase inhibitors has led to the synthesis and evaluation of a wide range of compounds. nih.gov For instance, studies on derivatives containing piperazine, piperidine, and morpholine (B109124) have yielded compounds with selective and promising action against butyrylcholinesterase (BChE), an enzyme also implicated in Alzheimer's disease progression. nih.gov Other research has focused on scaffolds like quinoxaline, with some derivatives showing potent AChE inhibitory activity with IC50 values as low as 0.077 µM. mdpi.com Similarly, novel series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives have been synthesized and evaluated for their potential to inhibit human acetylcholinesterase (hAChE), with some compounds demonstrating Ki values around 20 µM. nih.govresearchgate.net These investigations into diverse molecular frameworks underscore the ongoing effort to develop new and effective anti-Alzheimer compounds, although specific data for phenoxyacetic acid derivatives in this context remains sparse. nih.govnih.govresearchgate.net

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). mdpi.comacs.org There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and linked to inflammatory responses. bjournal.org The principal mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of these enzymes. acs.org Selective inhibition of COX-2 is a key goal in drug development to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition. mdpi.comacs.org

Analogues of this compound, specifically phenoxyacetic acid derivatives, have been a focus of research for developing selective COX-2 inhibitors. Recent studies have described the synthesis of novel phenoxyacetic acid derivatives with potent and selective COX-2 inhibitory activity. For example, a series of pyrazoline-phenoxyacetic acid derivatives yielded compounds with potent COX-2 inhibition, showing IC50 values of 0.03 µM. nih.gov Another study on a different set of phenoxyacetic acid derivatives found several compounds to be highly active against the COX-2 isozyme, with IC50 values ranging from 0.06 to 0.09 µM, which is comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC50 = 0.05 µM). mdpi.com

Table 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition by Phenoxyacetic Acid Analogues

Compound Class Target IC50 (µM) Reference Compound IC50 (µM)
Pyrazoline-phenoxyacetic acid derivatives (e.g., 6a, 6c) COX-2 0.03 Celecoxib -
Phenoxyacetic acid derivatives (e.g., 5d-f, 7b, 10c-f) COX-2 0.06 - 0.09 Celecoxib 0.05 ± 0.02
Phenoxyacetic acid derivatives (general) COX-1 4.07 - 14.5 Celecoxib 14.93 ± 0.12

Data sourced from multiple studies on phenoxyacetic acid analogues. mdpi.comnih.gov

These findings highlight that the phenoxyacetic acid scaffold is a promising pharmacophore for designing potent and selective anti-inflammatory agents that target the COX-2 enzyme. mdpi.comnih.gov

Other Pharmacological Activities (In Vitro)

The anti-inflammatory effects of phenoxyacetic acid analogues are primarily mediated through the inhibition of the COX-2 enzyme, which in turn prevents the synthesis of pro-inflammatory prostaglandins. mdpi.comnih.gov Beyond direct enzyme inhibition, studies have shown that these compounds can modulate other inflammatory pathways. For instance, potent phenoxyacetic acid derivatives significantly lowered the levels of other key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2), by over 60% in some assays. mdpi.comnih.gov

Furthermore, the nitro group present in the parent compound, this compound, is of interest. While not directly studied on this compound, other nitrated molecules, such as nitrated fatty acids (e.g., nitro-linoleic acid), have been identified as endogenous anti-inflammatory mediators. nih.gov These molecules can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation. nih.gov This suggests a potential, though unexplored, role for the nitro-moiety in modulating inflammatory responses.

The urgent need for new and effective treatments against drug-resistant malaria has spurred research into novel chemical structures. nih.gov While no specific antimalarial data exists for this compound, its analogues containing a phenoxy group have been investigated.

A study on a series of 5-phenoxy primaquine (B1584692) analogues demonstrated that most of these compounds had improved blood-stage antimalarial activity against Plasmodium falciparum compared to the parent drug, primaquine. nih.gov A hybrid molecule combining a tetraoxane (B8471865) ring with a 5-phenoxy-primaquine analogue showed a nearly 30-fold increase in antimalarial activity (IC50 = 0.38 µM) compared to primaquine. nih.gov The mechanism for these analogues appears to involve the inhibition of heme polymerization, similar to chloroquine. nih.gov Other research efforts include the synthesis of hybrid compounds, such as those combining artesunate (B1665782) and ellagic acid, to create dual-action agents that can kill the parasite and reduce oxidative stress. nih.gov These studies indicate that phenoxy-containing structures can serve as a foundation for developing new antimalarial candidates. nih.gov

Structure Activity Relationship Sar Analyses of 2 2 Methoxy 5 Nitrophenoxy Acetic Acid Derivatives

Influence of Methoxy (B1213986) Group Position and Substitutions on Biological Efficacy

The position and substitution of the methoxy group on the phenoxy ring are critical determinants of the biological efficacy of 2-(2-Methoxy-5-nitrophenoxy)acetic acid derivatives. While specific studies on the direct transposition of the methoxy group in this exact molecule are limited in publicly available literature, general principles from related phenoxyacetic acid derivatives, particularly herbicides, offer valuable insights.

In broader studies of phenoxyacetic acid herbicides, the nature and position of substituents on the aromatic ring are known to be pivotal for activity. For instance, the substitution pattern on the phenyl ring influences the molecule's lipophilicity, which is a key factor in its ability to cross cell membranes and reach its target. While direct analogues of this compound with varied methoxy positions are not extensively documented in SAR studies, it is reasonable to infer that shifting the methoxy group from the ortho- position would alter the molecule's three-dimensional shape and electronic properties, likely leading to a change in biological activity.

Furthermore, replacement of the methoxy group with other substituents would predictably alter the compound's efficacy. For example, substituting it with a more electron-withdrawing group would decrease the electron density of the ring, while a bulkier group could introduce steric hindrance, preventing optimal binding to a target protein.

Table 1: Postulated Influence of Methoxy Group Modifications on Biological Efficacy

ModificationPostulated Effect on Biological EfficacyRationale
Position Change
Meta-positionAlteredChange in electronic distribution and steric profile.
Para-positionAlteredSignificant change in molecular geometry and polarity.
Substitution
Replacement with -OHPotentially alteredIntroduction of a hydrogen bond donor, increased polarity.
Replacement with -CH3Potentially alteredChange in electronic effect (less donating) and steric bulk.
Replacement with -ClPotentially alteredIntroduction of an electron-withdrawing group, altered lipophilicity.

Role of Nitro Group and its Modifications in Biological Activities

The nitro group (-NO2) is a strong electron-withdrawing group and its presence at the para-position to the ether linkage in this compound is a key feature influencing its biological activities. The nitro group significantly impacts the electronic properties of the aromatic ring, making the compound more susceptible to certain biochemical reactions and interactions. nih.gov

Modification of the nitro group would likely lead to significant changes in biological activity.

Reduction to an amino group (-NH2): This would drastically change the electronic properties of the ring, converting a strong electron-withdrawing group into a strong electron-donating group. This would alter the molecule's interaction with its biological target and likely change its biological activity profile.

Replacement with other electron-withdrawing groups (e.g., -CN, -CF3): While maintaining the electron-deficient nature of the ring, the steric and electronic differences between these groups and the nitro group would likely result in altered potency or even a different spectrum of activity.

Changing the position of the nitro group: Moving the nitro group to the ortho or meta positions would change the electronic distribution and steric environment around the ether linkage and the acetic acid side chain, which would be expected to impact biological efficacy. For instance, in some classes of herbicides, the relative positions of substituents on the phenyl ring are critical for their selective action. nih.gov

Table 2: Predicted Impact of Nitro Group Modifications on Biological Activity

ModificationPredicted Effect on Biological ActivityRationale
Reduction to -NH2Significant change or loss of original activityConversion from strong electron-withdrawing to strong electron-donating group.
Replacement with -CNAltered activityDifferent steric and electronic profile compared to -NO2.
Replacement with -CF3Altered activityDifferent steric and electronic profile compared to -NO2.
Positional Isomer (ortho)Altered activityChange in electronic and steric environment.
Positional Isomer (meta)Altered activityChange in electronic and steric environment.

Impact of Acetic Acid Moiety and its Modifications on Activity

The acetic acid moiety [-CH2COOH] of this compound is a critical component for its biological activity, particularly in the context of its potential herbicidal properties, as it is a common feature in auxinic herbicides. researchgate.net This group, particularly its carboxyl function, is often essential for the molecule's interaction with its biological target. researchgate.net

In many phenoxyacetic acid herbicides, the carboxylic acid group is responsible for the molecule's ability to mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death of susceptible plants. nih.gov The acidity of this group, which is influenced by the other substituents on the aromatic ring, is crucial for its activity.

Modifications to the acetic acid moiety can have profound effects on the compound's biological efficacy:

Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) often results in a pro-herbicide. Esters are generally more lipophilic than the corresponding carboxylic acids, which can enhance their uptake through the waxy cuticle of plant leaves. nih.gov Once inside the plant, the ester is typically hydrolyzed back to the active carboxylic acid form. nih.gov

Amidation: The formation of an amide by reacting the carboxylic acid with an amine can also significantly alter the compound's properties. Amides are generally less acidic and have different hydrogen bonding capabilities compared to carboxylic acids. In some cases, this can lead to a decrease or complete loss of the original biological activity, while in others, it might lead to new activities. For instance, studies on other phenoxyacetic acid derivatives have shown that N-substituted amides can exhibit herbicidal activity.

Chain Length Modification: Altering the length of the alkyl chain of the carboxylic acid can also impact activity. For example, in the case of some phenoxyalkanoic acid herbicides, increasing the chain length from acetic to butyric acid can change the compound's selectivity and mode of action, as the longer chain can be metabolized differently by plants. researchgate.net

Table 3: Influence of Acetic Acid Moiety Modifications on Biological Activity

ModificationGeneral Effect on Biological ActivityRationale
Esterification (e.g., -COOCH3)Often acts as a pro-drug, may enhance uptakeIncreased lipophilicity, in-vivo hydrolysis to active acid. nih.gov
Amidation (e.g., -CONH2)Activity is often altered or reducedChanges in acidity, polarity, and H-bonding capacity.
Chain Elongation (e.g., -CH2CH2COOH)Can alter selectivity and activityDifferent metabolic pathways and target interactions. researchgate.net
Chain Shortening (e.g., -COOH directly on ring)Likely to significantly alter or reduce activityLoss of the flexible side chain, affecting target binding.

Correlation between Structural Features and Specific Mechanistic Pathways

The specific arrangement of functional groups in this compound derivatives dictates their interaction with biological systems and the mechanistic pathways they trigger. While detailed mechanistic studies on this specific compound are not widely available, we can infer potential pathways based on the known functions of its structural components in related bioactive molecules.

The phenoxyacetic acid scaffold is characteristic of auxin-mimic herbicides. researchgate.net These compounds are thought to bind to auxin receptors, such as the F-box protein TIR1, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. researchgate.net This disrupts normal plant growth processes, causing uncontrolled cell division and elongation, ultimately leading to plant death. nih.gov The presence of the acetic acid side chain is crucial for this mechanism.

The nitro group can introduce alternative or additional mechanistic pathways. As a potent electron-withdrawing group, it can make the compound a substrate for nitroreductase enzymes present in various organisms. nih.gov The reduction of the nitro group can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as reactive oxygen species. These reactive species can cause cellular damage by reacting with essential biomolecules like DNA and proteins, a mechanism that is exploited in some antimicrobial and anticancer drugs. nih.gov

Therefore, a derivative of this compound could potentially exhibit a dual mechanism of action. It might act as an auxin-mimic due to its phenoxyacetic acid structure, while the nitro group could confer cytotoxic properties through reductive activation. The interplay between these potential mechanisms would be highly dependent on the specific derivative and the biological system .

Table 4: Correlation of Structural Features with Potential Mechanistic Pathways

Structural FeaturePotential Mechanistic PathwayKey Molecular Interaction
Phenoxyacetic acid moietyAuxin mimicry (Herbicidal action)Binding to auxin receptors (e.g., TIR1). researchgate.net
Nitro groupReductive activation leading to cytotoxicityEnzymatic reduction by nitroreductases. nih.gov
Methoxy groupModulation of target bindingSteric and electronic influence on receptor affinity.
Carboxylic acid groupProton donation, hydrogen bondingInteraction with active site amino acid residues. researchgate.net

Applications in Advanced Chemical and Material Systems

Design and Utilization of Photocleavable Linkers in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) is a foundational technique in chemistry, streamlining the synthesis of complex molecules like peptides by anchoring them to a solid support. dtu.dk Photocleavable linkers, which are stable to most chemical reagents but can be cleaved by light, offer a significant advantage by allowing the release of the synthesized product under exceptionally mild conditions. dtu.dk This avoids the use of harsh acids or bases that could damage sensitive molecules. dtu.dk

The 2-nitrobenzyl group is a classic photolabile protecting group that operates through a mechanism known as the Norrish Type II reaction. dtu.dk Upon irradiation with UV light (typically in the 300-350 nm range), the nitro group is excited and abstracts a hydrogen atom from the benzylic position. This leads to the formation of an intermediate that rearranges to release the attached molecule, often converting the linker to an o-nitrosobenzaldehyde derivative. dtu.dk Derivatives of 2-(2-Methoxy-5-nitrophenoxy)acetic acid, such as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, are designed as photolabile linkers that can be attached to various resins used in solid-phase synthesis. sigmaaldrich.comsigmaaldrich.cn The acetic acid portion of the molecule provides a convenient handle for attachment to the solid support or to the molecule being synthesized.

Table 1: Comparison of Cleavage Methods in Solid-Phase Synthesis

Cleavage Method Reagents Conditions Advantages Disadvantages
Photochemical UV Light (e.g., 350 nm) Neutral, Room Temp. Orthogonal to acid/base, mild, no reagent contamination of product. dtu.dk Potential for photolytic side reactions, light penetration depth can be limited.
Acidolysis Trifluoroacetic Acid (TFA) Room Temp. Efficient for many protecting groups. Harsh conditions can degrade sensitive peptides. nih.gov
Base-mediated Piperidine, NaOH Room Temp. Specific for certain protecting groups (e.g., Fmoc). Can cause side reactions like racemization.
Nucleophilic Hydrazine (B178648), NH2OH Room Temp. Used for specific linker types. Reagents can be harsh and require removal. researchgate.net

Photo-responsive Polymer Nanocapsules and Hydrogels

The principle of photocleavage is extensively applied in the creation of "smart" materials like photo-responsive polymer nanocapsules and hydrogels. nih.govresearchgate.net These materials can change their properties, such as structure or permeability, in response to light. nih.govresearchgate.netsemanticscholar.org By incorporating o-nitrobenzyl moieties, derived from compounds like this compound, into the polymer structure, researchers can create systems that release an encapsulated payload on demand. nih.govresearchgate.net

Upon UV irradiation, the cleavage of the nitrobenzyl group can break cross-links within a hydrogel, causing it to swell or dissolve and release entrapped drugs or cells. nih.gov This allows for precise spatial and temporal control over drug delivery. nih.gov Similarly, in core-shell nanocapsules, light can trigger the rupture or increase the permeability of the polymer shell, allowing the contents to be released. nih.govmdpi.com This technology has been explored for encapsulating a wide range of active molecules, from pharmaceuticals to dyes and fragrances. nih.govresearchgate.net Photo-responsive hydrogels are particularly attractive for tissue engineering, as they can be used to create dynamic cell microenvironments that mimic the natural extracellular matrix. nih.gov Light can be used to alter the gel's mechanical properties or to release signaling molecules to guide cell behavior. nih.gov

Light-Guided Release Mechanisms and Bead Functionalization

The ability to control adhesion and release at the cellular level is critical for many biological studies and therapeutic applications. Photocleavable linkers derived from the 2-methoxy-5-nitrophenoxy scaffold are instrumental in this area. One such derivative, 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, has been used to functionalize microbeads. rsc.org

In a notable application, these functionalized beads were used to study neuronal mechanics. rsc.org The beads were coated with proteins that allowed them to bind to specific receptors on hippocampal neurons. rsc.org After attachment, the connection between the bead and the protein was severed by exposing the system to light, causing the bead to detach from the cell. rsc.org This light-guided release provides a non-invasive method to reverse cell adhesion with high spatial and temporal precision. The process involves activating the carboxylic acid group of the linker and coupling it to the surface of the beads, which are often made of materials like polystyrene or silica. rsc.org

Table 2: Research Findings on Light-Guided Bead Release

Parameter Description Finding Citation
Linker Used A derivative of this compound (4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid) rsc.org
Application Reversing adhesion of functionalized beads from neurons Successful light-induced release of beads from hippocampal neurons. rsc.org
Mechanism Photocleavage of the o-nitrobenzyl ether linkage Release is triggered by UV light, breaking the bond to the bead surface. rsc.org
Control Spatial and temporal control of release Light allows for precise targeting of specific beads for detachment. rsc.org

Peptide and Protein Conjugation Strategies

The conjugation of peptides and proteins to other molecules or surfaces is essential for developing new therapeutics, diagnostic tools, and research reagents. genscript.commdpi.com Heterobifunctional cross-linking reagents are often employed for this purpose, where one end of the linker reacts with the peptide and the other end reacts with a target substrate. nih.gov

Compounds based on the this compound structure can be adapted to serve as such linkers. The carboxylic acid group provides a reactive site for forming an amide bond with an amine group on a peptide or protein, a standard reaction in bioconjugation. nih.gov The nitrobenzyl portion of the molecule serves as the photolabile element. For instance, a related compound, 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, is explicitly marketed for peptide synthesis, highlighting the utility of this chemical scaffold as a photocleavable cross-linking reagent. sigmaaldrich.comsigmaaldrich.cn These linkers enable the attachment of peptides to surfaces, polymers, or other biomolecules in a way that allows for their subsequent release using light, which is valuable for applications like affinity purification or creating activatable protein therapies. peptide.com

Functionalization of Polymeric Materials

Introducing specific functional groups onto polymers is a key strategy for creating materials with tailored properties for advanced applications. mdpi.com The this compound structure is well-suited for the functionalization of polymers, providing both a point of attachment and a photo-responsive characteristic.

A close analog, 2-(2-methoxy-4-vinylphenoxy)acetic acid (MVP-AcOH), has been synthesized from lignin-derived precursors and used to create functional polymers. mdpi.com The vinyl group on this monomer allows it to be polymerized via free-radical polymerization, forming a polymer backbone. mdpi.com The pendant acetic acid group then provides a site for further chemical modification. By analogy, a vinyl-substituted version of this compound could be polymerized to create a polymer with pendant photocleavable groups along its chain. Such a material could be used to create photo-erodible surfaces or nanoparticles. Alternatively, the carboxylic acid of this compound can be used to attach it as a pendant group to a pre-existing polymer that has reactive sites (e.g., amine or hydroxyl groups), thereby imparting photo-responsiveness to the original material.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methoxy-5-nitrophenoxy)acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical route involves nucleophilic substitution of 2-methoxy-5-nitrophenol with chloroacetic acid derivatives under alkaline conditions. Optimization includes:
  • Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of nitro groups) .
  • Catalyst use : Sodium bicarbonate as a base to deprotonate phenolic intermediates and NaBr/TEMPO for controlled oxidation steps .
  • Solvent selection : Acetone or aqueous mixtures improve solubility of intermediates.
  • Yield enhancement : Stepwise purification via recrystallization or column chromatography to isolate the product from byproducts like unreacted phenol.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H-NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split by nitro groups) .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm assesses purity (>98% typical for research-grade material) .
  • Melting point analysis : Sharp melting points (e.g., 69–70°C for related methoxyphenylacetic acids) indicate crystalline purity .
  • Mass spectrometry : High-resolution MS validates molecular weight (theoretical: 255.22 g/mol) .

Advanced Research Questions

Q. How do electron-withdrawing groups (nitro, methoxy) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Nitro group : Strongly meta-directing and deactivating, reducing electrophilicity at the aromatic ring but stabilizing intermediates via resonance. This necessitates harsher conditions (e.g., elevated temperatures) for substitutions .
  • Methoxy group : Ortho/para-directing but mildly deactivating due to conjugation. In the 5-nitro derivative, steric hindrance at the ortho position directs reactivity to the para-methoxy site .
  • Experimental validation : Competitive reactions with thiols or amines under varying pH (4–9) reveal regioselectivity trends. Kinetic studies via UV-Vis spectroscopy track intermediate formation .

Q. What strategies mitigate byproduct formation during esterification of this compound?

  • Methodological Answer :
  • Protecting groups : Use of Fmoc or tert-butyl esters to shield the acetic acid moiety during coupling reactions .
  • Catalytic control : DMAP (4-dimethylaminopyridine) accelerates Steglich esterification while minimizing racemization .
  • Solvent-free conditions : Microwave-assisted synthesis reduces solvent-related side reactions (e.g., hydrolysis) and shortens reaction time .
  • Byproduct analysis : GC-MS identifies common impurities (e.g., dimeric esters), guiding column chromatography solvent selection (hexane:ethyl acetate gradients) .

Application-Oriented Questions

Q. How can this compound serve as a building block in natural product synthesis?

  • Methodological Answer :
  • Perkin condensation : Reacts with aryl aldehydes to form α,β-unsaturated ketones, key intermediates in combretastatin analogs .
  • Decarboxylation : Thermal or catalytic (e.g., Cu(I)) removal of the acetic acid group yields nitro-methoxy biphenyl scaffolds for anticancer agents .
  • Case study : Synthesis of combretastatin A-4 derivatives via Suzuki-Miyaura cross-coupling, achieving >70% yields with Pd(PPh3_3)4_4 catalysts .

Q. What role does this compound play in material science, particularly polymer or ink formulations?

  • Methodological Answer :
  • Ink additives : Enhances colloidal stability in ceramic-filled inks for 3D printing by acting as a dispersant (optimal concentration: 1–2 wt%) .
  • Polymer modification : Copolymerization with acrylates introduces nitro-aromatic moieties for UV-curable coatings (FTIR monitors C=O stretching at 1720 cm1^{-1}) .
  • Thermal analysis : TGA shows decomposition onset at 180°C, suitable for low-temperature processing .

Safety and Stability

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (splash risk) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-group degradation products (e.g., NOx_x) .
  • Storage : Stable at –20°C in amber vials; avoid exposure to moisture or strong bases to prevent hydrolysis .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer :
  • Recrystallization solvents : Compare ethanol vs. acetone-purified samples; polarity affects crystal packing and mp .
  • X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between methoxy and nitro groups) .
  • Collaborative validation : Cross-reference NMR data with databases like PubChem (InChI Key: ZVTBODMJBCYUMV-OVCLIPMQSA-N) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.